Vasoactive Intestinal Peptide (6-28) (VIP(6-28)) is a peptide fragment derived from the naturally occurring neuropeptide Vasoactive Intestinal Peptide (VIP). VIP is a 28-amino acid peptide belonging to the secretin/glucagon family and is widely distributed in the central and peripheral nervous systems. VIP exerts its biological effects by binding to specific G protein-coupled receptors, primarily VPAC1 and VPAC2. [ [] ]
VIP(6-28) acts as a VIP receptor antagonist, particularly for the VPAC1 receptor subtype. [ [], [], [] ] It is often employed in research to investigate the physiological roles of VIP and its receptors by blocking VIP-mediated signaling pathways. [ [], [], [] ]
VIP(6-28)(human, rat, porcine, bovine) is a synthetic peptide derived from vasoactive intestinal peptide (VIP), specifically designed to act as a potent antagonist. It counteracts the effects of exogenous VIP on cyclic adenosine monophosphate (cAMP) signaling pathways. This compound is significant in research related to gastrointestinal physiology and neurobiology due to its role in modulating various physiological processes.
VIP(6-28)(human, rat, porcine, bovine) is synthesized through chemical methods that allow for the production of this specific peptide sequence. It is available from various chemical suppliers, including TargetMol and MedChemExpress, which provide detailed specifications regarding its properties and applications.
This compound falls under the category of neuropeptides and is classified as a peptide antagonist. Its primary function is to inhibit the action of VIP, which is known for its roles in vasodilation and stimulation of intestinal secretion.
The synthesis of VIP(6-28)(human, rat, porcine, bovine) typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored on a solid support.
The molecular formula of VIP(6-28)(human, rat, porcine, bovine) is , with a molecular weight of approximately 2816.28 g/mol. The structure consists of 28 amino acids with specific sequences that confer its antagonistic properties against VIP.
VIP(6-28)(human, rat, porcine, bovine) primarily functions by binding to receptors associated with VIP, thereby inhibiting their activation. This results in decreased levels of cAMP in target cells.
VIP(6-28)(human, rat, porcine, bovine) exerts its effects by blocking the action of vasoactive intestinal peptide on its receptors.
Research indicates that treatment with VIP(6-28) can decrease cAMP levels significantly in biological assays, demonstrating its efficacy as an antagonist.
VIP(6-28)(human, rat, porcine, bovine) has several applications in scientific research:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7